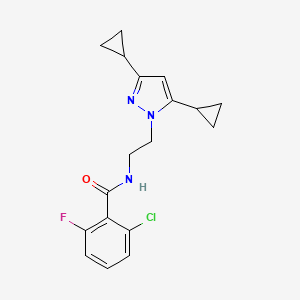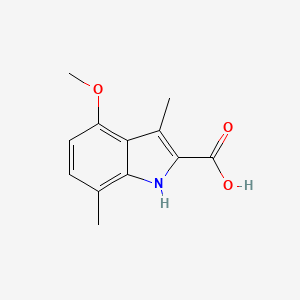![molecular formula C15H13Cl2NO5S B2606841 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid CAS No. 750613-66-2](/img/structure/B2606841.png)
2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C15H13Cl2NO5S It is known for its unique structure, which includes dichloro and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms to specific positions on the aromatic ring.
Sulfamoylation: Attachment of the sulfamoyl group to the aromatic ring.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfamoyl groups to sulfonic acids.
Reduction: Reduction of dichloro groups to chloro groups or hydrogen atoms.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce partially or fully dechlorinated compounds.
Scientific Research Applications
2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-{[(2-methoxyphenyl)sulfamoyl]benzoic acid: Similar structure but lacks the methylene bridge.
2,4-Dichloro-5-sulfamoylbenzoic acid: Lacks the methoxyphenyl group.
Uniqueness
2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid is unique due to the presence of both dichloro and sulfamoyl groups, as well as the methoxyphenyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-5-[(2-methoxyphenyl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-23-13-5-3-2-4-9(13)8-18-24(21,22)14-6-10(15(19)20)11(16)7-12(14)17/h2-7,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTCIYJXQXSRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2606762.png)



![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)
![2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2606770.png)


![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)


